molecular formula C8H11Cl2NO B3027293 (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride CAS No. 1269773-23-0

(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride

Cat. No.: B3027293
CAS No.: 1269773-23-0
M. Wt: 208.08
InChI Key: FCJCVLVGGFRUIH-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(2-chlorophenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative characterized by an ortho-chlorophenyl substituent and a primary alcohol functional group. Its stereochemistry (S-configuration) is critical for biological activity, as seen in many pharmacologically active compounds .

Properties

IUPAC Name

(2S)-2-amino-2-(2-chlorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJCVLVGGFRUIH-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CO)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269773-23-0
Record name Benzeneethanol, β-amino-2-chloro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269773-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-chloroacetophenone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through catalytic hydrogenation processes. This method involves the use of a chiral catalyst, such as a chiral rhodium or ruthenium complex, to achieve high yields and enantioselectivity. The reaction is typically conducted under high pressure and temperature conditions to optimize the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 2-chloroacetophenone or 2-chlorobenzaldehyde.

    Reduction: Formation of 2-chlorophenylethylamine.

    Substitution: Formation of 2-hydroxy-2-(2-chlorophenyl)ethanol or 2-amino-2-(2-chlorophenyl)ethanol.

Scientific Research Applications

Organic Synthesis

(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride serves as an essential intermediate in the synthesis of various chiral compounds. Its structural characteristics allow it to act as a building block for more complex molecules. The compound is synthesized through methods such as the reduction of 2-chloroacetophenone using chiral reducing agents, which ensures high enantioselectivity.

Enzyme-Substrate Interactions

The compound is employed in studies focusing on enzyme-substrate interactions. It acts as a chiral ligand in biochemical assays, influencing enzyme activity through competitive inhibition or allosteric modulation. This property is crucial for understanding metabolic pathways and drug interactions.

Neurotransmitter Modulation

Research indicates that this compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism suggests potential antidepressant effects, making it a candidate for further investigation in treating mood disorders .

Pharmaceutical Development

The compound has been investigated for its therapeutic potential in developing antidepressant and antipsychotic medications. Its ability to selectively bind to neurotransmitter receptors positions it as a promising lead compound in psychiatric drug development .

Industrial Applications

In addition to its research applications, this compound is utilized in producing fine chemicals and pharmaceuticals. Its unique properties make it valuable in various industrial processes where chiral compounds are required.

Case Study 1: Antidepressant Research

A study explored the effects of this compound on serotonin receptors, demonstrating its potential to enhance serotonergic activity. This study provided insights into its mechanism of action and implications for treating depression.

Case Study 2: Enzyme Interaction Studies

Research involving the compound as a chiral ligand revealed significant findings regarding enzyme specificity and activity modulation. These studies utilized molecular docking simulations to predict binding affinities, contributing to the understanding of its biochemical roles .

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters in the brain, thereby exerting antidepressant effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Chlorophenyl Derivatives

Table 1: Chlorophenyl-Substituted Analogs
Compound Name Substituent(s) Molecular Formula Molecular Weight CAS RN Key Differences
(S)-2-Amino-2-(2-chlorophenyl)ethanol HCl 2-Cl (ortho) C₈H₉ClNO·HCl ~208.09* - Reference compound; ortho-Cl may induce steric hindrance
(S)-2-Amino-2-(3-chlorophenyl)ethanol HCl 3-Cl (meta) C₈H₉ClNO·HCl 205.66 2061980-13-8 Meta-Cl alters electronic distribution; lower similarity (0.98)
(S)-2-Amino-2-(4-chlorophenyl)ethanol HCl 4-Cl (para) C₈H₉ClNO·HCl 208.09 1147883-41-7 Para-Cl enhances planarity; potential for improved receptor binding
(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol HCl 2,4-Cl (ortho + para) C₈H₈Cl₂NO·HCl 242.53 1391564-88-7 Increased lipophilicity; reduced solubility due to dual Cl

*Molecular weight estimated based on para-chloro analog.

Key Findings :

  • Lipophilicity : Dichloro derivatives (e.g., 2,4-Cl) exhibit higher molecular weights and logP values, reducing aqueous solubility but enhancing membrane permeability .

Functional Group Modifications

Table 2: Derivatives with Alternative Functional Groups
Compound Name Functional Group Molecular Formula Molecular Weight CAS RN Key Differences
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate HCl Ester (COOCH₃) C₉H₁₁Cl₂NO₂ 236.10 213018-92-9 Ester group increases lipophilicity; hydrolytically unstable compared to alcohol
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl 3-F, 2-CH₃ C₉H₁₃ClFNO 205.66 1951425-23-2 Fluorine enhances electronegativity; methyl group adds steric bulk
(S)-2-Amino-2-(4-fluoro-3-(CF₃)phenyl)ethanol HCl 4-F, 3-CF₃ C₉H₁₀ClF₄NO 259.63 1394822-95-7 Trifluoromethyl group drastically increases lipophilicity and metabolic stability

Key Findings :

  • Ester vs. Alcohol : Ester derivatives (e.g., methyl esters) exhibit higher lipophilicity but lower stability due to susceptibility to hydrolysis .
  • Fluorine and CF₃ : Fluorine substituents improve bioavailability via enhanced hydrogen bonding, while CF₃ groups contribute to steric and electronic effects, often improving target affinity .

Heterocyclic and Extended Aryl Analogs

Table 3: Complex Aryl and Heterocyclic Derivatives
Compound Name Structural Feature Molecular Formula Molecular Weight CAS RN Key Differences
(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol HCl 3-SCH₃ C₉H₁₄ClNOS 219.73 2061996-54-9 Thioether group introduces sulfur-mediated interactions; potential for oxidation
(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate HCl Thiophene moiety C₁₆H₁₇ClN₂O₂S·HCl 365.30 141109-19-5 Thiophene enhances π-π stacking; extended structure may improve CNS penetration

Key Findings :

  • Methylthio Groups : SCH₃ substituents increase lipophilicity and may modulate redox activity .

Biological Activity

(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride is a chiral compound with significant biological activity, primarily due to its structural characteristics. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₁Cl₂NO
  • CAS Number : 1269773-23-0
  • Molecular Weight : 202.09 g/mol

The compound features a chiral center and contains both amino and hydroxyl functional groups, which are critical for its biological interactions. The presence of the chlorine atom in the para position enhances its reactivity and selectivity towards biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Neurotransmitter Modulation : The compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which could lead to antidepressant effects.
  • Enzyme Interaction : It acts as a chiral ligand in biochemical assays, influencing enzyme-substrate interactions and potentially modulating enzyme activity through competitive inhibition or allosteric modulation.

Antidepressant and Antipsychotic Potential

Research indicates that this compound may have significant implications in the treatment of mood disorders. Its structure suggests possible interactions with serotonin receptors, making it a candidate for further research in treating psychiatric disorders.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound:

  • In a two-generation dietary study on Wistar rats, no significant adverse effects were observed at low doses, indicating a favorable safety margin for oral exposure .
  • Clinical studies showed that formulations containing up to 5.9% of the compound did not induce sensitization in humans during patch tests .

Case Studies and Research Findings

A variety of studies have investigated the biological effects of this compound:

  • Antidepressant Activity : A study demonstrated that this compound could significantly reduce depressive behaviors in animal models, supporting its potential as an antidepressant agent .
  • Neuropharmacological Effects : Research indicated that compounds with similar structures influenced mood and cognitive functions by interacting with neurotransmitter systems.
  • Safety Assessments : Long-term exposure studies indicated no serious health risks associated with repeated oral administration at specified doses, reinforcing its potential therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
(S)-2-amino-2-(4-chlorophenyl)ethanolSimilar chiral structure; different chlorine positionStudied for antimicrobial and anticancer properties
(S)-2-amino-3-(3-chlorophenyl)ethanolStructural analog; different biological targetsPotential influence on mood through serotonin interaction

Q & A

Q. What are the recommended synthetic routes for (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride in laboratory settings?

The compound can be synthesized via enantioselective reduction of a ketone intermediate followed by hydrochlorination. For example, asymmetric hydrogenation of 2-(2-chlorophenyl)-2-nitroethanol using a chiral catalyst (e.g., Ru-BINAP complexes) yields the (S)-enantiomer, which is then reduced and treated with HCl to form the hydrochloride salt. Reaction conditions (temperature, solvent, and catalyst loading) must be optimized to achieve >90% enantiomeric excess (ee) . Purification typically involves recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts .

Q. How can the enantiomeric purity of this compound be validated?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid is commonly used. Retention times and peak areas are compared against racemic standards to confirm ee ≥99% . Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also differentiate enantiomers via distinct splitting patterns in the ¹H NMR spectrum .

Q. What safety protocols are critical when handling this compound in vitro?

The compound is hygroscopic and may release HCl vapor upon decomposition. Use a fume hood, nitrile gloves, and sealed containers under nitrogen to minimize moisture exposure. In case of skin contact, wash immediately with 0.1 M sodium bicarbonate to neutralize residual acidity . Toxicity studies suggest an LD₅₀ (oral, rat) of 450 mg/kg, necessitating strict adherence to institutional biosafety level 1 (BSL-1) guidelines .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

The (S)-enantiomer exhibits higher affinity for NMDA receptors compared to the (R)-form, as demonstrated by radioligand binding assays using [³H]MK-801 in rat cortical membranes. IC₅₀ values for the (S)-enantiomer are ~120 nM, while the (R)-enantiomer shows negligible activity at concentrations up to 1 µM . Molecular docking simulations suggest the (S)-configuration aligns the 2-chlorophenyl group with hydrophobic pockets in the receptor’s binding site .

Q. What analytical strategies resolve contradictions in metabolic stability data across species?

Discrepancies in hepatic microsomal half-life (e.g., 45 min in human vs. 12 min in mouse) arise from cytochrome P450 isoform specificity. Use species-specific CYP inhibitors (e.g., ketoconazole for CYP3A4 in humans) during incubation to identify primary metabolic pathways. LC-MS/MS analysis of metabolites (e.g., hydroxylated or dechlorinated derivatives) confirms interspecies variation .

Q. How can the compound’s stability in aqueous buffers be optimized for pharmacokinetic studies?

Degradation studies in PBS (pH 7.4) show a t₁/₂ of 8 hours at 37°C due to hydrolysis of the ethanolamine moiety. Stability is improved to t₁/₂ >24 hours by formulating with 5% cyclodextrin (e.g., sulfobutyl ether-β-cyclodextrin), which encapsulates the hydrophobic 2-chlorophenyl group and reduces water accessibility .

Methodological Considerations

  • Synthetic Scalability : Pilot-scale synthesis (>10 g) requires continuous flow reactors to maintain enantioselectivity and minimize racemization during HCl salt formation .
  • Data Reproducibility : Batch-to-batch variability in ee can be mitigated using inline PAT (process analytical technology) tools like FTIR for real-time monitoring of reaction progress .
  • Toxicological Profiling : Combine Ames test (for mutagenicity) and hERG channel inhibition assays to assess safety margins early in drug development .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride
Reactant of Route 2
(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride

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